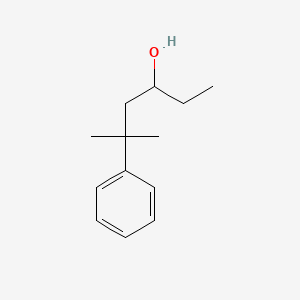

5-Methyl-5-phenylhexan-3-ol

Description

Contextualization within Branched Alcohol and Phenyl-Substituted Aliphatic Compound Chemistry

Branched alcohols and phenyl-substituted aliphatic compounds are significant classes of molecules in organic chemistry. Branched alcohols, characterized by their non-linear carbon chains, often exhibit distinct physical and chemical properties compared to their straight-chain counterparts. These properties can include differences in boiling points, solubility, and reactivity, which are influenced by steric hindrance and the electronic effects of the branching.

The presence of a phenyl group in an aliphatic chain introduces aromaticity, which can significantly impact the molecule's reactivity and potential applications. The phenyl group can act as a bulky substituent, influencing the stereochemistry of reactions at nearby functional groups. Furthermore, the aromatic ring itself can undergo various electrophilic substitution reactions, providing a handle for further molecular modifications.

5-Methyl-5-phenylhexan-3-ol embodies characteristics of both these classes. Its structure, featuring a hexanol backbone with a methyl group and a phenyl group at the 5-position, creates a chiral center at the 3-position and a sterically hindered environment around the hydroxyl group. This combination of features makes it a valuable model for studying the interplay of steric and electronic effects in chemical transformations.

Overview of Synthetic Challenges and Opportunities Posed by the this compound Structure

The synthesis of this compound presents several notable challenges. The creation of the quaternary carbon at the 5-position, which bears both a methyl and a phenyl group, requires careful selection of synthetic methods. Friedel-Crafts alkylation or acylation reactions are common strategies for introducing alkyl or acyl groups to an aromatic ring, but can be prone to rearrangements and multiple substitutions.

A more controlled approach often involves the use of organometallic reagents. For instance, a Grignard reaction between a suitable ketone, such as 5-methyl-5-phenylhexan-3-one, and an organometallic reagent can yield the desired tertiary alcohol. vaia.com However, the synthesis of the precursor ketone itself can be challenging.

The presence of a chiral center at the C3-hydroxyl group means that enantioselective synthesis is a key consideration for certain applications. Achieving high levels of stereocontrol in the synthesis of such a sterically demanding alcohol requires sophisticated catalytic systems or the use of chiral auxiliaries. bris.ac.uk

Despite these challenges, the structure of this compound also offers unique synthetic opportunities. The tertiary alcohol moiety can be a precursor for a variety of other functional groups. Dehydration reactions can lead to the formation of alkenes, while oxidation, though difficult for tertiary alcohols, can be achieved under specific conditions. The phenyl group provides a site for further functionalization, allowing for the construction of more complex molecular architectures.

General Significance of this compound in Organic Transformations and Material Precursors (Non-biological Focus)

While specific large-scale industrial applications of this compound are not widely documented, its structure makes it a valuable building block in organic synthesis. As a tertiary alcohol, it can be used to introduce the sterically bulky 1,1-dimethyl-3-hydroxybutyl group into other molecules.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5010-35-5 | chemnet.comnite.go.jplabshake.com |

| Molecular Formula | C₁₃H₂₀O | chemnet.comlabshake.com |

| Molecular Weight | 192.2973 g/mol | chemnet.comlabshake.com |

| Boiling Point | 285.1°C at 760 mmHg | chemnet.com |

| Density | 0.944 g/cm³ | chemnet.com |

| Refractive Index | 1.501 | chemnet.com |

| Flash Point | 110.8°C | chemnet.com |

| InChI | InChI=1/C13H20O/c1-4-12(14)10-13(2,3)11-8-6-5-7-9-11/h5-9,12,14H,4,10H2,1-3H3 | chemnet.com |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-5-phenylhexan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-4-12(14)10-13(2,3)11-8-6-5-7-9-11/h5-9,12,14H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYLVQHVMLKMCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(C)(C)C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884125 | |

| Record name | Benzenepropanol, .alpha.-ethyl-.gamma.,.gamma.-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5010-35-5 | |

| Record name | α-Ethyl-γ,γ-dimethylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5010-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanol, alpha-ethyl-gamma,gamma-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005010355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanol, .alpha.-ethyl-.gamma.,.gamma.-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanol, .alpha.-ethyl-.gamma.,.gamma.-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-5-phenylhexan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Synthetic Methodologies for 5 Methyl 5 Phenylhexan 3 Ol

Classical Carbon-Carbon Bond Forming Reactions for 5-Methyl-5-phenylhexan-3-ol

Traditional methods for the synthesis of tertiary alcohols primarily rely on the addition of organometallic reagents to ketone precursors. These reactions are well-established and widely used due to their reliability and straightforward execution.

Grignard Reagent-Mediated Syntheses of this compound from Ketone Precursors

The addition of a Grignard reagent to a ketone is a classic and versatile method for constructing tertiary alcohols. vaia.comlibretexts.org For the synthesis of this compound, this can be achieved through three distinct pathways involving the reaction of a suitable Grignard reagent with a corresponding ketone. vaia.com

The general reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. libretexts.orgucalgary.ca This is followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol. ucalgary.ca The reaction is typically carried out in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgadichemistry.com

The three potential retrosynthetic disconnections for this compound using the Grignard reaction are:

Route A: Reaction of ethylmagnesium bromide with 4-methyl-4-phenylpentan-2-one.

Route B: Reaction of isobutylmagnesium bromide with 1-phenylpropan-1-one.

Route C: Reaction of phenylmagnesium bromide with 2-methylhexan-4-one.

The choice of route may depend on the availability and stability of the starting ketone and the Grignard reagent.

| Route | Grignard Reagent | Ketone Precursor |

|---|---|---|

| A | Ethylmagnesium bromide | 4-Methyl-4-phenylpentan-2-one |

| B | Isobutylmagnesium bromide | 1-Phenylpropan-1-one |

| C | Phenylmagnesium bromide | 2-Methylhexan-4-one |

It is important to note that Grignard reagents are highly reactive and sensitive to moisture and protic solvents, requiring anhydrous reaction conditions. libretexts.org

Organolithium and Organozinc Approaches to the this compound Scaffold

Similar to Grignard reagents, organolithium reagents readily add to ketones to form tertiary alcohols. ucalgary.camasterorganicchemistry.com The mechanism involves the nucleophilic addition of the organolithium compound to the carbonyl group, followed by acidic workup. masterorganicchemistry.com The synthesis of this compound can be accomplished by substituting the Grignard reagents in the previously described routes with their organolithium counterparts (e.g., ethyllithium, isobutyllithium, or phenyllithium). A significant challenge in using organolithium reagents for ketone synthesis is the potential for over-addition to form the tertiary alcohol as an undesired byproduct. rsc.orgrsc.org

Organozinc reagents also serve as effective nucleophiles for the synthesis of tertiary alcohols. sigmaaldrich.com The preparation of functionalized organozinc reagents can be achieved through the direct reaction of alkyl or aryl bromides or chlorides with highly reactive Rieke® Zinc, which tolerates a variety of functional groups. sigmaaldrich.com The addition of organozinc reagents to ketones, often catalyzed by transition metals, provides another pathway to tertiary alcohols. rug.nl For instance, the addition of diethylzinc (B1219324) to a ketone can be used to form a tertiary alcohol. researchgate.net Asymmetric additions of dialkylzinc compounds to ketones are of increasing interest for preparing chiral alcohols. google.com

Modern and Stereoselective Syntheses of this compound

Contemporary synthetic chemistry has seen a significant shift towards the development of stereoselective and sustainable methods. This is particularly relevant for the synthesis of chiral molecules like this compound, which possesses a stereocenter at the C3 position.

Asymmetric Catalysis in the Production of Chiral this compound Enantiomers

The catalytic asymmetric synthesis of tertiary alcohols is a crucial area of research, as these chiral molecules are common in pharmaceuticals and natural products. rug.nlthieme-connect.com Various catalytic systems have been developed to achieve high enantioselectivity in the addition of organometallic reagents to ketones. rug.nl

For the synthesis of chiral tertiary alcohols, methods involving the catalytic asymmetric addition of organozinc reagents to ketones have shown considerable promise. researchgate.net The use of chiral ligands in conjunction with metal catalysts can effectively control the stereochemical outcome of the reaction. thieme-connect.com For example, chiral amino alcohols and other ligands have been successfully employed in the enantioselective addition of diethylzinc to ketones.

While specific studies on the asymmetric synthesis of this compound are not extensively documented in the provided results, the general principles of asymmetric catalysis are directly applicable. acs.orgnih.gov The reaction would involve a prochiral ketone precursor, such as 1-phenyl-4-methylpentan-3-one, and an organometallic reagent in the presence of a chiral catalyst.

| Catalyst Type | Organometallic Reagent | General Applicability |

|---|---|---|

| Chiral Ligand/Titanium Isopropoxide | Dialkylzinc | Good to excellent enantioselectivities for a range of substrates. researchgate.net |

| Dicationic Palladium Complex | - | Applicable for catalytic asymmetric ene reactions to form α-CF2H tertiary alcohols. acs.orgnih.gov |

| Cu(II)/Chiral Hydroxamic Acid | - | Used for direct aldol (B89426) reactions to produce CF3-substituted tertiary propargylic alcohols. rsc.org |

Diastereoselective Routes to this compound Derivatives

When a molecule already contains a stereocenter, the introduction of a new one can lead to the formation of diastereomers. Diastereoselective synthesis aims to control the formation of one diastereomer over the other. For derivatives of this compound that may contain additional stereocenters, diastereoselective strategies are crucial.

One approach involves the use of chiral auxiliaries, which can direct the stereochemical course of a reaction. For example, a chiral-auxiliary mediated acetate (B1210297) aldol addition has been used in stereoselective synthesis. researchgate.net Another strategy is substrate-controlled diastereoselection, where the existing stereocenter in the substrate influences the stereochemical outcome of the reaction. This is often rationalized by models such as Cram's rule for the addition of nucleophiles to chiral carbonyl compounds. adichemistry.com

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. ijrpr.com This includes the use of less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions.

Visible-light-mediated synthesis has emerged as a powerful green chemistry tool. rsc.orgresearchgate.net Recent research has demonstrated the synthesis of tertiary alcohols from dicarbonyl compounds and arylamines in water, using visible light. rsc.org While not directly applied to this compound, this approach highlights the potential for developing greener synthetic routes.

Another sustainable strategy involves the use of molecular oxygen as a green oxidant and oxygen source. acs.org A metal- and catalyst-free multicomponent oxidative cyclization has been developed for the synthesis of N-heterocycles containing tertiary alcohol units. acs.org Furthermore, the use of cost-effective and greener catalysts, such as copper sulfate, for the synthesis of tertiary alcohols from aromatic aldehydes and methanol (B129727) under ambient conditions represents a significant advancement in sustainable chemistry. rsc.org These methods aim to reduce waste and avoid the use of harsh or toxic reagents often associated with classical synthetic methods. rsc.org

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a cornerstone of organic synthesis planning, involving the deconstruction of a target molecule into simpler, commercially available precursors. This process identifies strategic bond disconnections that correspond to reliable forward-reaction steps.

Strategic Disconnections and Key Precursors for this compound

The structure of this compound, a tertiary alcohol, lends itself to several logical retrosynthetic disconnections, primarily centered around the carbon-carbon bonds attached to the hydroxyl-bearing carbon (C3). The most common and reliable method for the formation of tertiary alcohols is the Grignard reaction, which involves the addition of an organomagnesium halide (Grignard reagent) to a ketone or an ester. vaia.comadichemistry.com

Three primary disconnection strategies emerge from this approach:

Disconnection A (C2-C3 bond): This disconnection breaks the bond between the ethyl group and the tertiary carbon. The corresponding synthetic precursors, or synthons, are an ethyl anion and a 5-methyl-5-phenyl-3-oxohexyl cation. In a forward synthesis, this translates to the reaction of ethylmagnesium bromide with 5-methyl-1-phenylhexan-3-one.

Disconnection B (C3-C4 bond): Cleavage of the bond between the tertiary carbon and the 2-methyl-2-phenylpropyl group is another viable strategy. This leads to a propyl anion synthon and a 2-methyl-2-phenyl-2-hydroxyethyl cation synthon. The practical chemical equivalents for a forward synthesis would be n-propylmagnesium bromide and 1-phenyl-1-methylethyl methyl ketone (acetophenone derivative).

Disconnection C (Phenyl-C5 bond): While less direct for the tertiary alcohol center, a disconnection at the phenyl group can be considered. However, the most logical approaches target the bonds formed in the final step of constructing the alcohol.

The Grignard reaction is a powerful tool for creating carbon-carbon bonds, and its application to ketone substrates is a fundamental method for synthesizing tertiary alcohols. adichemistry.com The choice between these pathways in a laboratory setting would depend on factors like the commercial availability and cost of the precursors, as well as potential side reactions.

Below is a data table summarizing the key precursors derived from the most logical Grignard-based disconnections.

| Disconnection Pathway | Bond Cleaved | Ketone Precursor | Grignard Reagent Precursor |

| A | C2 – C3 | 5-Methyl-1-phenylhexan-3-one | Ethylmagnesium bromide |

| B | C3 – C4 | Propiophenone | Isobutylmagnesium bromide |

| C | C3 – C4 | Hexan-3-one | (2-methylprop-2-yl)benzene magnesium bromide |

Table 1: Potential Precursors for the Synthesis of this compound via Grignard Reaction.

AI-Driven Retrosynthetic Pathway Elucidation for this compound

For a molecule like this compound, an AI retrosynthesis tool would operate by:

Representing the Molecule: The target molecule is first converted into a machine-readable format, such as a SMILES string or a molecular graph. nih.gov

Predicting Disconnections: Using a trained neural network, such as a transformer model or a graph convolutional network, the AI predicts the most plausible single-step retrosynthetic disconnections. nih.govnih.gov These models learn the patterns of chemical reactivity from millions of published reactions. arxiv.org The output is a list of potential precursor sets, ranked by a probability or confidence score.

Multi-step Pathway Search: The AI then explores the synthetic tree by applying the same prediction model to the newly generated precursors. engineering.org.cn Search algorithms, such as the Monte Carlo tree search, are used to navigate the vast number of possible pathways, aiming to find the most efficient route back to commercially available starting materials. nih.gov

AI models can propose both common and novel disconnections, potentially uncovering more efficient or innovative synthetic routes that a human chemist might overlook. mdpi.com For this compound, an AI would likely identify the same Grignard-based disconnections as a human chemist, as this is a very common transformation in the training data. However, it might also suggest alternative pathways, such as those involving organolithium reagents or other carbon-carbon bond-forming reactions.

The development of AI in chemistry is rapidly advancing, with models that can now predict not only the reactants but also the necessary reagents, catalysts, and solvents, offering a more complete picture of the synthetic step. nih.gov

| Feature | Description | Relevance to this compound Synthesis |

| Core Algorithm | Typically a deep learning neural network (e.g., Transformer, GCN) trained on reaction data. nih.govnih.gov | The algorithm would recognize the tertiary alcohol functional group and suggest disconnections based on known alcohol syntheses. |

| Search Strategy | Employs informed search algorithms (e.g., Monte Carlo Tree Search, Best-First Search) to explore the synthesis tree. engineering.org.cn | Efficiently navigates through multiple potential precursor pathways to identify a complete and viable synthetic route. |

| Data Source | Trained on large reaction databases (e.g., Reaxys, USPTO). nih.gov | The model's suggestions are based on a vast corpus of chemical knowledge, increasing the likelihood of proposing feasible reactions. |

| Output | Provides one or more complete retrosynthetic pathways from the target to simple, purchasable starting materials. engineering.org.cn | Delivers a full, actionable synthesis plan that can be evaluated by a chemist. |

| Challenges | Performance can be limited by noise in training data and difficulty with truly novel or rare reactions not well-represented in databases. arxiv.orgmdpi.com | The synthesis of a relatively simple molecule like this compound is unlikely to pose a significant challenge, but the AI might struggle with more complex analogues. |

Advanced Spectroscopic and Structural Elucidation of 5 Methyl 5 Phenylhexan 3 Ol

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for 5-Methyl-5-phenylhexan-3-ol

Multi-dimensional NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. For this compound, these techniques are indispensable for unambiguous assignment of its complex proton and carbon spectra.

Application of 2D-NMR Techniques (COSY, HSQC, HMBC) in Complex Structural Assignment of this compound

Two-dimensional NMR experiments are crucial for mapping the intricate network of covalent bonds in this compound.

Correlation SpectroscopY (COSY) : The COSY experiment reveals proton-proton (¹H-¹H) coupling relationships within the molecule. sdsu.edu For this compound, COSY would show correlations between the proton at the hydroxyl-bearing carbon (C3) and the adjacent methylene (B1212753) protons at C2 and C4. Further couplings would be observed between the C4 protons and the C5 proton. The aromatic protons of the phenyl group would also exhibit characteristic cross-peaks, indicating their ortho, meta, and para relationships.

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduemerypharma.com This is instrumental in assigning the carbon signals based on their attached protons. For instance, the proton signal corresponding to the CH-OH group will show a cross-peak to the C3 carbon signal. Similarly, the methyl protons at C1 and the gem-dimethyl protons at C6 would correlate to their respective carbon signals, confirming their assignments.

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.eduyoutube.com This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. In the case of this compound, HMBC correlations would be expected from the methyl protons at C6 to the quaternary carbon C5 and the phenyl carbons. The proton at C3 would show correlations to carbons C1, C2, C4, and C5, definitively establishing the connectivity around the alcohol functionality.

The following table summarizes the expected key 2D-NMR correlations for this compound.

| Proton(s) | COSY Correlations | HSQC Correlation (Carbon) | HMBC Correlations (Carbons) |

| H1 (CH₃) | H2 | C1 | C2, C3 |

| H2 (CH₂) | H1, H3 | C2 | C1, C3, C4 |

| H3 (CHOH) | H2, H4 | C3 | C1, C2, C4, C5 |

| H4 (CH₂) | H3, H5 | C4 | C2, C3, C5, Phenyl C(ortho) |

| H5 (C(CH₃)₂) | H4, H6 | C5 | C3, C4, C6, Phenyl C(ipso) |

| H6 (CH₃) | H5 | C6 | C4, C5, Phenyl C(ortho) |

| Phenyl-H | Other Phenyl-H | Phenyl-C | Other Phenyl-C |

Advanced NMR (e.g., NOESY, Chiral Shift Reagents) for Stereochemical Analysis of this compound Enantiomers

Due to the presence of a stereocenter at C3, this compound exists as a pair of enantiomers. Determining the absolute stereochemistry requires specialized NMR techniques.

Nuclear Overhauser Effect Spectroscopy (NOESY) : The NOESY experiment detects through-space interactions between protons that are in close proximity, providing information about the molecule's three-dimensional structure. While NOESY itself cannot distinguish between enantiomers, it can be used to confirm the relative stereochemistry in diastereomers if a second chiral center is introduced.

Chiral Shift Reagents (CSRs) : The most direct NMR method for analyzing enantiomers involves the use of chiral shift reagents. fiveable.me These are typically lanthanide complexes that can reversibly bind to the analyte. fiveable.me The interaction between the chiral reagent and the enantiomers of this compound forms transient diastereomeric complexes. This diastereomeric interaction leads to differential chemical shifts for the protons of the two enantiomers in the NMR spectrum, allowing for their distinction and quantification. fiveable.me The magnitude of the induced shift is dependent on the proximity of the protons to the paramagnetic center of the CSR. fiveable.me

X-ray Crystallography for Absolute Configuration Determination of Crystalline this compound and its Derivatives

For compounds that can be crystallized, single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule. If crystals of sufficient quality of a single enantiomer of this compound or a suitable crystalline derivative can be obtained, X-ray crystallography can provide an unambiguous three-dimensional structure. The diffraction pattern of X-rays by the crystal lattice allows for the precise determination of the spatial arrangement of all atoms in the molecule, including the absolute stereochemistry at the C3 chiral center. This technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in the crystal.

Vibrational Spectroscopy (Raman and FT-IR) for Functional Group Environment in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their local chemical environment. esisresearch.orgmdpi.com

FT-IR Spectroscopy : The FT-IR spectrum of this compound would be characterized by a broad absorption band in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aliphatic and aromatic portions of the molecule would appear in the 3100-2850 cm⁻¹ region. horiba.com Specifically, aromatic C-H stretches are typically found between 3100-3000 cm⁻¹, while aliphatic C-H stretches for CH₃ and CH₂ groups are observed between 3000-2850 cm⁻¹. spectroscopyonline.com The C-O stretching vibration of the secondary alcohol would be expected in the 1150-1050 cm⁻¹ range. esisresearch.org Bending vibrations for the CH₂ and CH₃ groups would be present in the fingerprint region (1470-1365 cm⁻¹). spectroscopyonline.com

Raman Spectroscopy : Raman spectroscopy is complementary to FT-IR. spectroscopyonline.com The aromatic ring stretching vibrations of the phenyl group in this compound would give rise to strong bands in the Raman spectrum, typically around 1600 cm⁻¹ and 1000 cm⁻¹. The C-C backbone stretching vibrations would also be visible. spectroscopyonline.com

The following table summarizes the expected key vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3600-3200 (broad) | Weak |

| Aromatic C-H | Stretching | 3100-3000 | Strong |

| Aliphatic C-H | Stretching | 3000-2850 | Strong |

| C=C (Aromatic) | Stretching | ~1600, ~1475 | Strong |

| CH₂, CH₃ | Bending | 1470-1365 | Moderate |

| C-O | Stretching | 1150-1050 | Weak |

| C-C | Stretching | Fingerprint Region | Moderate |

High-Resolution and Tandem Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathway Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. kobv.de This allows for the determination of the exact molecular formula of this compound (C₁₃H₂₀O). The calculated exact mass can be compared to the measured mass to confirm the elemental composition with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) : In tandem mass spectrometry, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would include:

Loss of a water molecule (H₂O) from the molecular ion, a common fragmentation for alcohols.

Alpha-cleavage on either side of the carbon bearing the hydroxyl group. This could result in the loss of an ethyl radical (•CH₂CH₃) or a 2-phenylpropan-2-yl radical.

Loss of a methyl radical (•CH₃) from the tertiary carbon C5.

Formation of a phenyl-containing fragment , such as the tropylium (B1234903) ion at m/z 91, which is a common fragment for compounds containing a benzyl (B1604629) group. docbrown.info

The following table outlines the expected major fragment ions in the mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Formation Pathway |

| 192 | [C₁₃H₂₀O]⁺ | Molecular Ion |

| 174 | [C₁₃H₁₈]⁺ | Loss of H₂O |

| 163 | [C₁₂H₁₉]⁺ | Loss of •CH₂OH |

| 133 | [C₁₀H₁₃]⁺ | Alpha-cleavage (loss of •CH(OH)CH₂CH₃) |

| 105 | [C₇H₅O]⁺ | Cleavage of C4-C5 bond with H rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement from benzyl fragment) |

| 59 | [C₃H₇O]⁺ | Alpha-cleavage (loss of •C(CH₃)₂Ph) |

Chemical Reactivity and Transformations of 5 Methyl 5 Phenylhexan 3 Ol

Oxidation Reactions of the Secondary Hydroxyl Group in 5-Methyl-5-phenylhexan-3-ol

The secondary hydroxyl group in this compound can be oxidized to the corresponding ketone, 5-Methyl-5-phenylhexan-3-one. This transformation is a common reaction for secondary alcohols and can be achieved using various oxidizing agents. While the ketone product is generally stable, it can undergo further oxidation under harsh conditions, though the presence of the phenyl group provides some stability. smolecule.com The carbonyl group of the resulting ketone can be reduced back to the secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

Common oxidizing agents used for the conversion of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent) and other methods like Swern oxidation or Dess-Martin periodinane oxidation. The choice of reagent often depends on the desired reaction conditions and the presence of other functional groups in the molecule.

| Reactant | Product | Reagent Type | Example Reagents |

| This compound | 5-Methyl-5-phenylhexan-3-one | Oxidizing Agent | PCC, Jones Reagent, Swern Oxidation, Dess-Martin Periodinane |

Esterification and Etherification Reactions of this compound and its Derivatives

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form esters. This reaction is typically acid-catalyzed and results in the formation of a new ester linkage. For instance, esterification with a carboxylic acid would yield the corresponding 5-methyl-5-phenylhexan-3-yl ester. Research has shown that similar alcohols can undergo esterification with compounds like 4-nitrobenzoic acid. researchgate.net The stereochemistry of the alcohol can influence the reaction, and in some cases, retention of configuration is observed. researchgate.net

Etherification, the formation of an ether, can also occur at the hydroxyl group. This can be achieved through methods like the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another approach is dehydrative ether formation using a catalyst like zinc(II) chloride. thieme-connect.de For example, reaction with methyl iodide in the presence of a base like sodium hydride would yield 5-methoxy-5-methyl-5-phenylhexane. thieme-connect.de

| Reaction Type | Reactants | Product Type |

| Esterification | This compound, Carboxylic Acid | Ester |

| Etherification | This compound, Alkyl Halide | Ether |

Dehydration and Elimination Pathways Leading to Alkene Isomers from this compound

The dehydration of this compound involves the elimination of a water molecule to form one or more alkene isomers. This reaction is typically carried out under acidic conditions, using catalysts such as concentrated sulfuric acid or phosphoric acid. chemguide.co.uk The removal of the hydroxyl group from carbon 3 and a hydrogen atom from an adjacent carbon (carbon 2 or carbon 4) leads to the formation of a double bond.

Due to the structure of this compound, multiple alkene isomers can be formed. Elimination of a hydrogen from carbon 4 can result in the formation of (E/Z)-5-methyl-5-phenylhex-2-ene. Elimination of a hydrogen from carbon 2 can lead to the formation of 5-methyl-5-phenylhex-3-ene. The regioselectivity and stereoselectivity of the elimination are governed by Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product. In some cases, rearrangements of the intermediate carbocation can lead to a mixture of products. quora.com

| Starting Material | Reaction | Potential Products | Catalyst |

| This compound | Dehydration | (E/Z)-5-methyl-5-phenylhex-2-ene, 5-methyl-5-phenylhex-3-ene | H₂SO₄, H₃PO₄ |

Reactions Involving the Phenyl Moiety of this compound (e.g., Electrophilic Aromatic Substitution)

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, replacing one of the hydrogen atoms. The alkyl substituent on the benzene ring is an activating group, meaning it increases the rate of EAS compared to benzene itself. masterorganicchemistry.com This is due to the electron-donating nature of the alkyl group, which stabilizes the carbocation intermediate formed during the reaction. masterorganicchemistry.com

Common EAS reactions include nitration (using nitric acid and sulfuric acid), halogenation (using a halogen and a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation. youtube.com The alkyl group in this compound will direct incoming electrophiles to the ortho and para positions of the phenyl ring.

| Reaction Type | Reagents | Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | ortho, para |

| Halogenation | X₂ (e.g., Br₂, Cl₂), Lewis Acid | ortho, para |

| Sulfonation | SO₃, H₂SO₄ | ortho, para |

| Friedel-Crafts Alkylation | R-X, Lewis Acid | ortho, para |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid | ortho, para |

Stereoselective Transformations and Rearrangements of this compound

Stereoselective transformations of this compound are crucial for the synthesis of specific stereoisomers, which can have different biological activities. Chiral catalysts or reagents can be employed to achieve high levels of stereocontrol in reactions involving the chiral center at carbon 3. For instance, stereoselective reduction of the corresponding ketone, 5-Methyl-5-phenylhexan-3-one, can yield specific enantiomers or diastereomers of the alcohol. orgsyn.org

Rearrangement reactions can also occur, particularly under conditions that favor the formation of carbocation intermediates, such as in dehydration reactions. quora.com These rearrangements can lead to the formation of unexpected products through hydride or alkyl shifts to form a more stable carbocation. Additionally, specific types of rearrangements, like the Claisen rearrangement, have been studied in related systems, suggesting that derivatives of this compound could potentially undergo such transformations to form new carbon-carbon bonds with high stereoselectivity. pitt.edupsu.edu

Computational Chemistry and Theoretical Investigations of 5 Methyl 5 Phenylhexan 3 Ol

Quantum Chemical Calculations (DFT) for Molecular Geometry, Electronic Structure, and Conformational Analysis of 5-Methyl-5-phenylhexan-3-ol

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgrsc.orgarxiv.orgsouthampton.ac.uk It allows for the calculation of various molecular properties, including optimized molecular geometry, electronic structure, and the relative energies of different conformations.

Molecular Geometry and Electronic Structure:

The first step in the computational analysis of this compound is the optimization of its molecular geometry. Using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*), the lowest energy three-dimensional arrangement of atoms can be determined. This calculation yields precise bond lengths, bond angles, and dihedral angles.

From the optimized geometry, various electronic properties can be calculated. The distribution of electron density can be visualized, and properties such as the molecular electrostatic potential (MEP) can be mapped onto the electron density surface. The MEP is crucial for understanding intermolecular interactions, as it indicates regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atom of the hydroxyl group is expected to be the most electron-rich region, while the hydrogen of the hydroxyl group and the aromatic protons will be electron-poor.

Conformational Analysis:

A systematic conformational search can be performed by rotating around the key single bonds (e.g., C-C and C-O bonds) and calculating the energy of each resulting conformer using DFT. The results of such an analysis for a structurally similar compound, (S)-3-phenylhexan-3-ol, have been reported, and a similar approach would be applicable here. researchgate.net The relative energies of the conformers of this compound would be determined primarily by steric hindrance between the bulky phenyl, tert-butyl, and ethyl groups, as well as potential intramolecular hydrogen bonding between the hydroxyl group and the pi-system of the phenyl ring.

Below is a hypothetical data table of the relative energies of a few possible conformers of this compound, as would be determined by DFT calculations.

| Conformer | Dihedral Angle (C2-C3-C5-C(CH3)3) | Relative Energy (kcal/mol) |

| 1 | 60° (gauche) | 0.00 |

| 2 | 180° (anti) | 1.25 |

| 3 | -60° (gauche) | 0.45 |

This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR, IR) for this compound

Computational chemistry can accurately predict spectroscopic parameters, which is a valuable tool for structure elucidation and interpretation of experimental spectra.

Infrared (IR) Spectroscopy:

The IR spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrations. For this compound, the most characteristic IR absorption bands are expected to be due to the O-H stretch of the alcohol, the C-O stretch, and the vibrations of the phenyl group. libretexts.orgpressbooks.publibretexts.orgwiley.com The O-H stretching vibration is typically broad and appears in the region of 3600-3200 cm⁻¹, with the exact position and shape depending on hydrogen bonding. libretexts.orgpressbooks.pub The C-O stretching vibration for a tertiary alcohol is expected around 1150-1200 cm⁻¹. wiley.com An experimental IR spectrum for a similar compound, 3-methyl-1-phenylpent-1-yn-3-ol, shows a strong O-H stretch, which supports these predictions. nist.gov

A predicted IR data table for this compound would look like the following:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| O-H Stretch | ~3450 | Strong, Broad |

| Aromatic C-H Stretch | ~3050 | Medium |

| Aliphatic C-H Stretch | ~2960 | Strong |

| C=C Aromatic Stretch | ~1600, ~1495 | Medium-Weak |

| C-O Stretch | ~1170 | Strong |

This table is illustrative. The exact values are dependent on the level of theory and basis set used in the calculation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of NMR chemical shifts (¹H and ¹³C) is another key application of DFT. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculations provide theoretical chemical shifts that can be compared with experimental data to confirm the structure of the molecule.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons of the ethyl group, the methyl groups, and the hydroxyl proton. The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration. libretexts.org The ¹³C NMR spectrum would show signals for all the unique carbon atoms in the molecule, with the carbon bearing the hydroxyl group (C3) and the quaternary carbon of the tert-butyl group appearing at characteristic downfield shifts.

A table of predicted NMR chemical shifts for this compound is presented below:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.2 - 7.4 | 125 - 145 |

| -OH | 1.5 - 4.0 (variable) | - |

| -CH2- (ethyl) | ~1.7 | ~35 |

| -CH3 (ethyl) | ~0.9 | ~8 |

| -C(CH3)3 | ~1.0 | ~25 (methyls), ~38 (quaternary) |

| -CH3 (on C5) | ~1.3 | ~28 |

| C3 (carbinol) | - | ~75 |

These are estimated values based on typical ranges for similar functional groups. libretexts.orgpressbooks.pub

Mechanistic Studies and Transition State Analysis of Reactions Involving this compound Synthesis or Transformation

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the geometries and energies of transition states. A common route for the synthesis of tertiary alcohols like this compound is the Grignard reaction. byjus.comwikipedia.orgorganicchemistrytutor.com

Synthesis via Grignard Reaction:

This compound can be synthesized by the reaction of ethyl magnesium bromide with 5-methyl-5-phenylhexan-3-one. DFT calculations can model this reaction pathway. The mechanism typically involves the coordination of the magnesium atom of the Grignard reagent to the carbonyl oxygen, followed by the nucleophilic attack of the ethyl group on the carbonyl carbon. This proceeds through a cyclic transition state. dtu.dkacs.org

Computational analysis would involve:

Optimizing the geometries of the reactants (ethyl magnesium bromide and 5-methyl-5-phenylhexan-3-one).

Locating the transition state structure for the addition step.

Calculating the activation energy of the reaction.

Optimizing the geometry of the resulting magnesium alkoxide intermediate.

The calculated activation energy provides insight into the reaction kinetics. The study of the transition state geometry reveals the key interactions that stabilize it and control the stereochemistry of the reaction if a chiral center is formed.

A simplified energy profile for the Grignard reaction could be represented in a table:

| Species | Relative Energy (kcal/mol) |

| Reactants (Ketone + Grignard) | 0 |

| Transition State | +15 to +25 |

| Product (Magnesium Alkoxide) | -20 to -30 |

These are typical energy ranges for Grignard reactions and would need to be calculated specifically for this system.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects on this compound

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, particularly in the condensed phase. researchgate.netarxiv.orgarxiv.org MD simulations can provide detailed information about intermolecular interactions and the influence of the solvent on the conformation and dynamics of this compound.

Intermolecular Interactions and Solvation:

An MD simulation would typically involve placing a single molecule of this compound in a box of solvent molecules (e.g., water, ethanol, or a non-polar solvent like hexane). The interactions between all atoms are described by a force field. The simulation then solves Newton's equations of motion for all atoms, generating a trajectory of their positions and velocities over time.

Analysis of the MD trajectory can reveal:

Solvent Shell Structure: The arrangement of solvent molecules around the solute can be characterized by calculating radial distribution functions (RDFs). For this compound in water, the RDFs would show a well-defined hydration shell around the polar hydroxyl group, with hydrogen bonding between the alcohol's oxygen and water hydrogens, and between the alcohol's hydrogen and water oxygens. The hydrophobic phenyl and alkyl groups would show different solvation structures, likely leading to an ordering of water molecules around them. researchgate.netarxiv.org

Hydrogen Bonding Dynamics: The lifetime and dynamics of hydrogen bonds between the solute and solvent, or between solute molecules in more concentrated solutions, can be analyzed.

Conformational Dynamics: MD simulations can explore the conformational landscape of the molecule in solution, showing the transitions between different conformers and their relative populations, which can be influenced by the solvent. oup.com

A table summarizing the expected primary intermolecular interactions of this compound in different solvents is provided below:

| Solvent | Primary Solute-Solvent Interactions |

| Water | Hydrogen bonding at the -OH group; Hydrophobic interactions at the phenyl and alkyl groups. |

| Ethanol | Hydrogen bonding at the -OH group; van der Waals interactions. |

| Hexane (B92381) | Primarily van der Waals (dispersion) forces. |

These computational investigations, from the quantum mechanical details of electronic structure to the classical dynamics of solvation, provide a comprehensive, atomistic-level understanding of the chemical nature of this compound.

Synthesis and Characterization of Derivatives and Analogs of 5 Methyl 5 Phenylhexan 3 Ol

Modification of the Hydroxyl Group in 5-Methyl-5-phenylhexan-3-ol Derivatives

The hydroxyl group of this compound, a secondary alcohol, is a prime site for chemical modification to produce a variety of derivatives, including ethers and esters. However, the steric hindrance around this secondary hydroxyl group, posed by the adjacent bulky tert-amyl group and the phenyl ring, presents significant challenges to standard derivatization methods.

Esterification , a common reaction for converting alcohols to esters, is typically acid-catalyzed (Fischer esterification) or proceeds via an acyl chloride or anhydride. In the case of this compound, Fischer esterification is often slow and requires harsh conditions due to the sterically hindered nature of the alcohol. acs.orgwestlake.edu.cnacs.orgwikipedia.org These conditions can lead to competing dehydration reactions, forming alkenes as byproducts. The use of more reactive acylating agents like acyl chlorides in the presence of a non-nucleophilic base can improve yields, but steric hindrance remains a limiting factor.

Etherification , another key modification, is also hampered by the structure of this compound. The Williamson ether synthesis, a widely used method involving the reaction of an alkoxide with an alkyl halide, is generally inefficient for secondary and tertiary alcohols due to competing elimination reactions (E2) favored by the strong basicity of the alkoxide. rsc.orglibretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com

Oxidation of the secondary hydroxyl group in this compound to the corresponding ketone, 5-methyl-5-phenylhexan-3-one, can be achieved using various oxidizing agents. However, tertiary alcohols are resistant to oxidation under standard conditions. nih.govacs.orgnih.govrsc.orgnih.gov

| Reaction Type | Reagents | Challenges/Limitations |

| Esterification | Carboxylic acid, acid catalyst (e.g., H₂SO₄) | Steric hindrance, slow reaction rate, competing dehydration. acs.orgwestlake.edu.cnacs.orgwikipedia.org |

| Acyl chloride, base (e.g., pyridine) | Steric hindrance can still limit reactivity. | |

| Etherification | Alkyl halide, strong base (e.g., NaH) | Competing E2 elimination reactions are highly favored. rsc.orglibretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com |

| Oxidation | Oxidizing agent (e.g., CrO₃, PCC) | Not applicable to the tertiary alcohol analog. nih.govacs.orgnih.govrsc.orgnih.gov |

Side-Chain and Aromatic Ring Functionalization in Analogs of this compound

Functionalization of the side-chain and the aromatic ring of this compound analogs opens avenues for creating a diverse library of compounds with potentially altered biological activities or material properties.

The aliphatic side-chain offers limited sites for selective functionalization without affecting the primary structure. Radical halogenation could introduce a halogen, but this process often lacks selectivity and can lead to a mixture of products.

The aromatic ring , on the other hand, is amenable to a variety of electrophilic aromatic substitution (EAS) reactions. The tert-amyl group attached to the phenyl ring is an activating group and directs incoming electrophiles to the ortho and para positions. leapchem.com However, the significant steric bulk of the tert-amyl group can influence the regioselectivity of these reactions, often favoring the less sterically hindered para position. libretexts.org

Halogenation of the aromatic ring can be achieved using elemental halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). libretexts.orgyoutube.com Due to the steric hindrance of the tert-amyl group, the major product is expected to be the para-halogenated derivative.

Nitration , typically carried out with a mixture of concentrated nitric acid and sulfuric acid, introduces a nitro group onto the aromatic ring. chemguide.co.uk Similar to halogenation, the para-nitro product is expected to be the major isomer. A study on the nitration of 4-tert-butylchlorobenzene demonstrated that under elevated temperatures and high acidity, the tertiary alkyl group can remain intact, leading to the formation of dinitro derivatives. google.com

Friedel-Crafts acylation and alkylation reactions allow for the introduction of acyl and alkyl groups, respectively. wikipedia.orglibretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com However, the presence of the bulky tert-amyl group can significantly hinder these reactions, especially at the ortho positions. A patent for the synthesis of tert-amylbenzene (B1361367) highlights the challenge of controlling the formation of isomers during Friedel-Crafts alkylation. google.com

| Reaction | Reagents | Expected Major Product(s) | Key Considerations |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | para-Halogenated derivative | Steric hindrance from the tert-amyl group favors para substitution. libretexts.org |

| Nitration | HNO₃/H₂SO₄ | para-Nitro derivative | The tert-amyl group is ortho, para-directing but sterically hindering. chemguide.co.uk |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | para-Acylated derivative | Steric hindrance can significantly reduce reaction rates. wikipedia.orglibretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com |

| Friedel-Crafts Alkylation | Alkyl halide/AlCl₃ | para-Alkylated derivative | Prone to polyalkylation and isomer formation. google.com |

Synthesis and Stereochemical Aspects of Chiral Analogs (e.g., (R)-5-Methyl-1-phenylhexan-3-ol, (1R,3R)-1-Amino-5-methyl-1-phenylhexan-3-ol)

The synthesis of specific stereoisomers of this compound analogs is crucial for understanding their structure-activity relationships, as different enantiomers and diastereomers can exhibit distinct biological activities.

The synthesis of (R)-5-Methyl-1-phenylhexan-3-ol would require a stereoselective approach. One potential strategy involves the asymmetric reduction of the corresponding ketone, 5-methyl-1-phenylhexan-3-one, using a chiral reducing agent or a catalyst.

The synthesis of (1R,3R)-1-Amino-5-methyl-1-phenylhexan-3-ol , a γ-amino alcohol, presents a greater synthetic challenge due to the presence of two chiral centers. General strategies for the asymmetric synthesis of γ-amino alcohols include:

Copper-catalyzed hydroamination of unprotected allylic alcohols, which can provide chiral 1,3-amino alcohols with excellent regio- and enantioselectivity. nih.govnih.gov

Nickel-catalyzed asymmetric reductive coupling of 2-aza-butadiene with aldehydes to furnish chiral γ-secondary amino alcohols. acs.org

Diastereoselective reduction of β-amino ketones . This can be achieved through asymmetric transfer hydrogenation using an Iridium catalyst for the anti-products or asymmetric hydrogenation with a Rhodium-based catalyst for the syn-products. rsc.org

Enantioselective radical C-H amination of alcohols, which offers a direct approach to chiral β-amino alcohols and could potentially be adapted for γ-amino alcohols. nih.gov

These general methods provide a framework for the potential synthesis of specific stereoisomers of amino-analogs of this compound, although specific adaptations and optimizations would be necessary.

Structural and Reactivity Comparisons with Related Phenylhexanol Isomers (e.g., 3-methyl-5-phenylhexan-1-ol, 4-methyl-6-phenylhexan-2-ol, 5-methyl-3-phenylhexan-2-ol)

Comparing the structure and reactivity of this compound with its isomers provides valuable insights into how the relative positions of the hydroxyl, methyl, and phenyl groups influence the molecule's properties.

3-Methyl-5-phenylhexan-1-ol is a primary alcohol, which makes its hydroxyl group significantly more accessible for esterification and etherification reactions compared to the secondary hydroxyl group in this compound. leapchem.comnih.govsielc.comtcichemicals.comchemsrc.com It can be oxidized to the corresponding aldehyde and further to a carboxylic acid.

4-Methyl-6-phenylhexan-2-ol is a secondary alcohol, similar to this compound. However, the steric environment around its hydroxyl group is different. The proximity of the methyl group to the hydroxyl group may influence its reactivity in a manner distinct from the tert-amyl group in the target compound. chemsrc.comregulations.gov

5-Methyl-3-phenylhexan-2-ol is also a secondary alcohol. In this isomer, the phenyl group is closer to the hydroxyl group, which could impact the acidity of the hydroxyl proton and the reactivity of the alcohol through electronic effects. nih.govacs.orgbldpharm.com

| Compound | Alcohol Type | Key Structural Difference from this compound | Expected Reactivity Differences |

| This compound | Secondary | - | Sterically hindered secondary alcohol. |

| 3-Methyl-5-phenylhexan-1-ol | Primary | Hydroxyl group is at the terminus of the chain. | More reactive hydroxyl group for esterification, etherification, and oxidation. leapchem.comnih.govsielc.comtcichemicals.comchemsrc.com |

| 4-Methyl-6-phenylhexan-2-ol | Secondary | Different substitution pattern on the hexane (B92381) chain. | Altered steric environment around the hydroxyl group. chemsrc.comregulations.gov |

| 5-Methyl-3-phenylhexan-2-ol | Secondary | Phenyl group is closer to the hydroxyl group. | Potential for different electronic effects influencing reactivity. nih.govacs.orgbldpharm.com |

Applications of 5 Methyl 5 Phenylhexan 3 Ol and Its Derivatives in Non Biological Contexts

5-Methyl-5-phenylhexan-3-ol as a Key Synthetic Intermediate in Fine Chemical Production

As a chiral alcohol, this compound can serve as a valuable starting material or intermediate in the synthesis of more complex molecules. The hydroxyl group and the phenyl ring are reactive sites that allow for a variety of chemical transformations. These transformations could lead to the production of a range of fine chemicals, including pharmaceuticals, agrochemicals, and specialty chemicals.

The stereocenter at the carbon bearing the hydroxyl group is of particular importance. Enantiomerically pure forms of this compound could be used to synthesize chiral molecules, which is crucial in the pharmaceutical industry where the biological activity of a drug is often dependent on its specific stereochemistry.

While specific industrial-scale applications of this compound as a synthetic intermediate are not prominently reported in publicly available literature, its structural motifs are present in various biologically active compounds. Further research could unveil its role as a key building block in the synthesis of novel fine chemicals.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H20O chemnet.com |

| Molecular Weight | 192.2973 g/mol chemnet.com |

| CAS Number | 5010-35-5 chemnet.com |

| Boiling Point | 285.1°C at 760 mmHg chemnet.com |

| Density | 0.944g/cm³ chemnet.com |

| Flash Point | 110.8°C chemnet.com |

| Refractive Index | 1.501 chemnet.com |

Potential Applications in Material Science and Polymer Chemistry (e.g., as monomers, non-biological additives)

In the realm of material science and polymer chemistry, molecules with specific functional groups and structural arrangements can be utilized as monomers for polymerization or as additives to modify the properties of existing polymers. The hydroxyl group of this compound could be functionalized, for instance, by esterification with acrylic acid or methacrylic acid, to produce a monomer that could be incorporated into polymer chains.

The presence of the bulky phenyl and hexyl groups could impart unique properties to such polymers, such as increased thermal stability, altered solubility, and specific optical properties. As a non-biological additive, this compound or its derivatives could potentially act as plasticizers, compatibilizers, or surface-modifying agents in polymer blends. However, there is currently a lack of specific research or patents detailing the use of this compound in these applications. The exploration of its potential in creating novel polymers or modifying existing ones remains an area for future investigation.

Role as Chiral Ligands or Auxiliaries in Catalysis (e.g., for enantioselective reactions)

Chiral alcohols are frequently employed as precursors for the synthesis of chiral ligands or as chiral auxiliaries in asymmetric catalysis. These chiral molecules play a critical role in controlling the stereochemical outcome of chemical reactions, leading to the selective formation of one enantiomer over the other.

The structure of this compound, containing a stereogenic center and a phenyl group, makes it a candidate for development into a chiral ligand for metal-catalyzed reactions or a chiral auxiliary. For example, the hydroxyl group could be used to coordinate to a metal center, and the chiral environment created by the rest of the molecule could influence the approach of reactants, thereby inducing enantioselectivity.

Well-known examples of chiral auxiliaries include trans-2-phenylcyclohexanol and 8-phenylmenthol, which share some structural similarities with this compound. wikipedia.org These auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they can be removed and recovered. While the direct application of this compound as a chiral ligand or auxiliary is not documented, its structure suggests that its derivatives could be synthesized and evaluated for their effectiveness in enantioselective transformations.

Use as Perfuming Ingredients and Flavor Components for Industrial Applications

The structural characteristics of this compound, particularly the presence of a phenyl group and a medium-length alkyl chain, are often found in molecules used in the fragrance and flavor industry. Aryl alkyl alcohols are a known class of fragrance ingredients. nih.gov

While direct evidence for the use of this compound as a perfuming or flavoring agent is scarce, its corresponding ketone, 5-methyl-5-phenylhexan-3-one, is recognized as a fragrance ingredient. nih.gov It is common in the fragrance industry for alcohols and their corresponding ketones or esters to have interesting and related scent profiles.

Furthermore, a structurally similar compound, 3-methyl-5-phenylpentanol, is used as a fragrance ingredient. nih.gov This suggests that this compound could possess olfactory properties that would make it suitable for use in industrial perfumery for products such as soaps, detergents, and cosmetics. Its relatively high boiling point suggests it would be a long-lasting, substantive fragrance note. However, detailed organoleptic evaluations and safety assessments would be required before its widespread adoption in this industry.

Emerging Research Frontiers and Future Directions for 5 Methyl 5 Phenylhexan 3 Ol Studies

Development of Novel and Highly Sustainable Synthetic Routes for 5-Methyl-5-phenylhexan-3-ol

The traditional synthesis of tertiary alcohols like this compound often relies on Grignard reactions, which, while effective, can present challenges in terms of sustainability and functional group tolerance. youtube.comlibretexts.org Future research will undoubtedly pivot towards greener and more efficient synthetic strategies.

One promising avenue is the adoption of visible-light-mediated synthesis . This approach utilizes light as a renewable energy source to drive chemical reactions, often under mild conditions and in environmentally benign solvents like water. rsc.org For the synthesis of this compound, this could involve the photocatalytic addition of a suitable organometallic reagent to a ketone precursor.

Another key area of development will be one-pot catalytic processes . These methods combine multiple reaction steps into a single operation, reducing waste, energy consumption, and purification efforts. rsc.org A potential one-pot synthesis of this compound could involve the ruthenium-catalyzed isomerization of an allylic alcohol followed by the in-situ addition of an organometallic reagent. rsc.org

The development of organocatalytic methods also presents a sustainable alternative to metal-based catalysis. Organocatalysts are typically non-toxic, readily available, and stable, making them attractive for green synthesis. acs.org Research into chiral organocatalysts could also enable the enantioselective synthesis of this compound, providing access to specific stereoisomers.

| Synthetic Strategy | Potential Precursors | Key Advantages |

| Visible-Light-Mediated Synthesis | Phenylacetone, 3-methyl-1-butene | Use of renewable energy, mild reaction conditions, potential for aqueous media. rsc.org |

| One-Pot Catalytic Isomerization/Addition | An appropriate allylic alcohol, organolithium or organomagnesium reagent | High atom economy, reduced waste and energy consumption. rsc.org |

| Organocatalytic Aldol (B89426) Reaction | A protected hydroxyacetone (B41140) derivative and a β,γ-unsaturated α-keto ester | Metal-free, potential for high enantioselectivity. acs.org |

Exploration of Advanced Catalytic Transformations and Functionalizations of this compound

Beyond its synthesis, the true potential of this compound lies in its subsequent functionalization. Modern catalytic methods are enabling chemists to selectively modify complex molecules with unprecedented precision.

A major frontier is the catalytic C-H activation of tertiary alcohols. This powerful strategy allows for the direct conversion of strong C-H bonds into new functional groups, bypassing the need for pre-functionalized substrates. scripps.edu For this compound, this could lead to the introduction of new substituents at various positions on the alkyl chain or the phenyl ring, opening up a vast chemical space for analogue synthesis. Iron-catalyzed azidation of tertiary C-H bonds is one such mild and selective method that could be applicable. nih.gov

The nucleophilic substitution of the tertiary hydroxyl group is another area ripe for exploration. While challenging due to the steric hindrance and poor leaving group nature of the hydroxyl group, recent advances in catalysis have made this transformation more feasible. rsc.org This would allow for the direct replacement of the -OH group with other functionalities, such as halides, azides, or carbon nucleophiles, providing a direct route to a diverse range of derivatives. rsc.org

Furthermore, dehydroxylative alkylation using titanium catalysis presents a novel method for forming C-C bonds from tertiary alcohols, generating tertiary carbon radicals that can be coupled with various electrophiles. organic-chemistry.org This approach could be employed to further elaborate the carbon skeleton of this compound.

| Transformation Type | Potential Reagents/Catalysts | Resulting Functionalization |

| C-H Activation | Palladium catalysts with specialized ligands, Iron catalysts | Introduction of new functional groups at previously unreactive positions. nih.gov |

| Nucleophilic Substitution | Lewis acids, transition metal catalysts | Replacement of the hydroxyl group with halides, azides, etc. rsc.org |

| Dehydroxylative Alkylation | Titanium catalysts, activated alkenes | Formation of new C-C bonds and construction of all-carbon quaternary centers. organic-chemistry.org |

Integration of this compound into New Material Architectures with Tailored Properties

The unique combination of a phenyl group and a tertiary alcohol functionality makes this compound an intriguing building block for new materials. The hydroxyl group provides a reactive handle for incorporation into polymer backbones or for grafting onto surfaces.

One area of interest is the use of this compound as a monomer in condensation polymerization . By reacting the hydroxyl group with a dicarboxylic acid or its derivative, polyesters with specific properties could be synthesized. youtube.com The bulky phenyl and isobutyl groups would likely impart unique thermal and mechanical properties to the resulting polymer.

The development of functional polymers is another exciting direction. The hydroxyl group of this compound could be used to initiate ring-opening polymerization of cyclic esters or ethers, leading to the formation of block copolymers with tailored architectures. Additionally, the phenyl ring could be functionalized post-polymerization to introduce further properties, such as fluorescence or specific binding capabilities. The incorporation of diols and sugar alcohols into functional phenylboronate (B1261982) polymers demonstrates the potential for molecular recognition applications. nih.gov

| Material Type | Polymerization Method | Potential Properties and Applications |

| Polyesters | Condensation polymerization with diacids | Enhanced thermal stability, altered mechanical properties due to bulky side groups. youtube.com |

| Functional Copolymers | Ring-opening polymerization initiator | Creation of block copolymers with distinct domains, potential for self-assembly. |

| Modified Surfaces | Grafting onto surfaces via the hydroxyl group | Altered surface energy, hydrophobicity, and potential for biocompatibility. |

Deeper Computational Insights into the Reactivity and Stereochemistry of this compound for Predictive Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity and stereochemistry. rsc.org Applying these methods to this compound will be crucial for accelerating its development.

Mechanistic studies using DFT can elucidate the pathways of its synthesis and functionalization reactions. researchgate.net By calculating the energies of transition states and intermediates, researchers can gain a detailed understanding of how different catalysts and reaction conditions influence the outcome of a reaction. This knowledge is vital for optimizing existing methods and designing new, more efficient transformations. For instance, DFT studies have been used to investigate the mechanism of alcohol oxidation and C-O bond activation. rsc.orgresearchgate.net

Predictive modeling of stereoselectivity is another key application of computational chemistry. For reactions that can produce multiple stereoisomers of this compound or its derivatives, computational models can predict which isomer will be favored under specific conditions. nih.gov This is particularly important for applications where a single, pure stereoisomer is required. Computational predictions have been successfully coupled with experimental validation to reprogram the stereochemical outcomes of enzymatic reactions. acs.org

Furthermore, computational tools can be used to predict the properties of new materials incorporating this compound. By simulating the behavior of polymers or other materials at the molecular level, researchers can estimate properties such as thermal stability, mechanical strength, and solubility before they are synthesized in the lab, thus guiding experimental efforts.

| Computational Approach | Area of Investigation | Insights Gained |

| Density Functional Theory (DFT) | Reaction mechanisms of synthesis and functionalization | Understanding of transition states, reaction barriers, and catalyst-substrate interactions. rsc.orgresearchgate.net |

| Molecular Dynamics (MD) Simulations | Stereoselectivity of catalytic reactions | Prediction of favored stereoisomers and the origins of enantioselectivity. acs.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Properties of polymers and materials | Prediction of material properties to guide the design of new architectures. |

Q & A

Q. How can researchers resolve contradictions in spectral data or bioactivity results for this compound derivatives?

Q. What strategies mitigate thermal degradation during the synthesis or storage of this compound?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds. Store under inert gas (Ar/N₂) at −20°C with desiccants. Stabilize via derivatization (e.g., acetate or silyl ethers) for long-term storage. Monitor degradation products via accelerated stability studies (40°C/75% RH for 6 weeks) .

Data Analysis & Experimental Design

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in toxicity studies of this compound?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) for IC₅₀ calculations. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput data, machine learning (random forests) identifies key toxicity predictors. Ensure reproducibility by adhering to FAIR data principles .

Q. How can researchers design experiments to probe the mechanistic role of this compound in catalytic asymmetric reactions?

- Methodological Answer : Employ kinetic isotopic effects (KIE) or Hammett plots to study rate-determining steps. Use in situ IR or Raman spectroscopy to monitor intermediate formation. Compare enantioselectivity with varying ligands (e.g., phosphines vs. N-heterocyclic carbenes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.